Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)
Description
Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) (CAS: 1100332-45-3) is a palladium(II) complex featuring a bidentate P,N-donor ligand derived from 8-(di-tert-butylphosphinooxy)quinoline. This ligand coordinates via the quinoline nitrogen and the phosphinooxy phosphorus, forming a five-membered chelate ring that stabilizes the square-planar palladium center . The compound has garnered attention as a highly efficient catalyst for Suzuki–Miyaura cross-coupling reactions, achieving turnover frequencies (TOFs) up to 1,900 h⁻¹ under optimized conditions (toluene, 110°C, K₂CO₃ base) . Its sterically demanding di-tert-butylphosphinooxy group enhances stability and influences substrate accessibility, distinguishing it from analogous complexes with less bulky substituents.
Properties
IUPAC Name |
ditert-butyl(quinolin-8-yloxy)phosphane;dichloropalladium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24NOP.2ClH.Pd/c1-16(2,3)20(17(4,5)6)19-14-11-7-9-13-10-8-12-18-15(13)14;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJIYKGGIOACAN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)OC1=CC=CC2=C1N=CC=C2.Cl[Pd]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2NOPPd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) typically involves the reaction of 8-hydroxyquinoline with di-tert-butylphosphine oxide, followed by coordination with palladium chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the consistency and purity of the final product. The industrial process also emphasizes safety and efficiency, with measures in place to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) undergoes various types of reactions, primarily focusing on its role as a catalyst in cross-coupling reactions. These reactions include:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium(II) complex.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form a new carbon-carbon or carbon-heteroatom bond.
Transmetalation: Involves the transfer of an organic group from a metal (such as boron, tin, or zinc) to the palladium center.
Common Reagents and Conditions
The common reagents used in these reactions include organoboron compounds (for Suzuki-Miyaura coupling), organostannanes (for Stille coupling), and alkynes (for Sonogashira coupling). The reactions are typically carried out in the presence of a base (such as potassium carbonate or sodium hydroxide) and under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions are diverse and depend on the specific coupling partners used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while in Heck reaction, the product is an alkenyl-substituted aromatic compound.
Scientific Research Applications
Catalytic Applications
Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) is primarily used as a catalyst in several key organic reactions:
- Suzuki-Miyaura Coupling Reaction
- Buchwald-Hartwig Coupling Reaction
- Heck Reaction
- Other Cross-Coupling Reactions
Case Study 1: Suzuki-Miyaura Reaction
In a notable study by Scrivanti et al., dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) was employed to couple phenylboronic acid with various aryl bromides and chlorides. The results indicated high yields and selectivity, showcasing the catalyst's effectiveness in forming biaryl compounds under mild conditions .
Case Study 2: Buchwald-Hartwig Coupling
Another research effort demonstrated the use of this palladium complex in coupling aniline derivatives with aryl halides. The study reported successful synthesis of various substituted anilines with excellent yields, highlighting the catalyst's robustness in challenging substrates .
Data Table: Reaction Conditions and Yields
| Reaction Type | Substrate Type | Conditions | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide + Aryl Boronic Acid | 80 °C, 12 h | 85 |
| Buchwald-Hartwig | Aryl Halide + Amine | 100 °C, 24 h | 90 |
| Heck | Aryl Halide + Alkene | 120 °C, 6 h | 80 |
| Hiyama | Aryl Halide + Silane | 60 °C, 18 h | 75 |
Mechanism of Action
The mechanism by which Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) exerts its catalytic effects involves several key steps:
Transmetalation: An organic group is transferred from a metal (such as boron, tin, or zinc) to the palladium center.
These steps are facilitated by the unique electronic and steric properties of the 8-(di-tert-butylphosphinooxy)quinoline ligand, which stabilizes the palladium center and enhances its reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Palladium Complexes
(i) Dichloridopalladium(II) Complexes with 8-Diphenylphosphanylquinoline
Key differences include:
- Steric Effects : The di-tert-butyl group in the target compound introduces greater steric bulk, which reduces decomposition pathways and improves thermal stability during catalysis. In contrast, the diphenylphosphanyl analogue exhibits faster ligand dissociation under high-temperature conditions .
- Catalytic Performance : While both complexes are active in Suzuki–Miyaura reactions, the di-tert-butyl variant achieves ~20% higher TOFs with aryl bromides, likely due to enhanced electron-donating properties and reduced π-backbonding interference .
- Structural Geometry : Both complexes adopt square-planar geometries, but the di-tert-butyl derivative shows shorter Pd–P and Pd–N bond lengths (2.21 Å and 2.05 Å, respectively) compared to the diphenylphosphanyl analogue (2.25 Å and 2.08 Å), suggesting stronger metal-ligand interactions .
(ii) Chloro-[2′-(dimethylamino)-2-biphenylyl]-(dinorbornylphosphine)-palladium
This palladium complex (CAS: 359803-53-5) employs a dinorbornylphosphine ligand and a dimethylamino-biphenylyl group. Unlike the target compound, it is optimized for C–H activation rather than cross-coupling:
- Catalytic Scope: The dinorbornylphosphine complex excels in directed C–H functionalization but shows negligible activity in Suzuki–Miyaura reactions, highlighting the critical role of the P,N-quinoline ligand in facilitating oxidative addition of aryl halides .
- Electronic Properties: The electron-rich dinorbornylphosphine increases electron density at palladium, favoring reductive elimination steps. However, the absence of a nitrogen donor atom in the ligand framework limits substrate coordination versatility .
Comparison with Transition Metal Complexes Featuring Analogous Ligands
(i) Dichlorido(8-diphenylphosphanylquinoline)platinum(II)
- Reaction Rates : In Suzuki–Miyaura reactions, the platinum complex demonstrates >50% lower TOFs than its palladium counterpart due to slower transmetallation and reductive elimination steps inherent to platinum’s heavier atomic structure .
- Thermal Stability : Platinum’s stronger metal-ligand bonds improve catalyst longevity at elevated temperatures (>120°C), but this advantage is offset by slower reaction kinetics .
(ii) Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II)
This iron complex (CAS: 2247605-87-2) features a related P,N-quinoline ligand but with diisopropylphosphino and pyridinyl substituents. Key contrasts include:
- Metal Center Influence : Iron’s variable oxidation states (II/III) enable redox-active catalysis, but its propensity for ligand oxidation limits utility in aerobic cross-coupling. Palladium’s +2 oxidation state remains stable under similar conditions .
- Substrate Compatibility : The iron complex is inactive toward aryl halides but shows moderate activity in hydrogenation reactions, underscoring palladium’s unique aptitude for C–C bond formation .
Catalytic Performance Data
Table 1: Suzuki–Miyaura Reaction Performance Comparison
Key Findings :
- The di-tert-butylphosphinooxy-Pd(II) complex outperforms diphenylphosphanyl analogues in TOF and substrate tolerance, particularly with electron-deficient aryl halides .
- Catalyst loading as low as 0.02 mol% achieves full conversion in 2 hours for bulky substrates (e.g., 2-bromo-1,3,5-trimethylbenzene), whereas competing complexes require >0.1 mol% .
Stability and Mechanistic Considerations
- Air Sensitivity: Unlike palladium complexes with monodentate phosphine ligands, the target compound is air-stable in solid form but becomes sensitive in solution at >100°C, necessitating inert conditions for optimal performance .
- Base Dependency : Potassium carbonate (K₂CO₃) maximizes catalytic efficiency via a proposed “potassium effect,” where K⁺ ions stabilize intermediates during transmetallation. Organic bases (e.g., Et₃N) reduce activity by >70% .
Biological Activity
Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) is a palladium complex that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological effects based on existing literature.
1. Synthesis and Characterization
The synthesis of dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) typically involves the coordination of palladium(II) with the ligand 8-(di-tert-butylphosphinooxy)quinoline. The process generally includes:
- Reagents : Palladium(II) chloride and the corresponding phosphine ligand.
- Conditions : The reaction is often performed under inert atmosphere conditions to prevent oxidation of palladium.
- Characterization Techniques : The synthesized compound is characterized using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm its structure and purity.
2.1 Antitumor Activity
Research indicates that palladium complexes, including dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II), exhibit significant cytotoxic effects against various human tumor cell lines. For instance:
- Cytotoxicity Assays : Studies have shown that this compound can induce apoptosis in cancer cells, demonstrating its potential as an antitumor agent. The IC50 values (the concentration required to inhibit cell growth by 50%) for several cancer cell lines have been reported, showcasing varying degrees of effectiveness.
2.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Activity : It has been noted that derivatives of quinoline compounds possess broad-spectrum antimicrobial activity. While specific data for dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) is limited, related quinoline derivatives have shown promising results against pathogens such as Staphylococcus aureus and Candida albicans .
3. Case Studies and Research Findings
Several studies have documented the biological activities of related palladium complexes:
4.
Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) represents a promising avenue for further research in medicinal chemistry due to its potential antitumor and antimicrobial properties. Ongoing studies are necessary to fully elucidate its mechanisms of action and optimize its efficacy as a therapeutic agent.
Q & A
Basic Question: What are the standard synthetic protocols for preparing Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II), and how is its purity validated?
Answer:
The synthesis typically involves reacting a palladium precursor (e.g., PdCl₂) with the phosphinooxyquinoline ligand under inert conditions. For example, palladium(II) chloride may be combined with 8-(di-tert-butylphosphinooxy)quinoline in a polar aprotic solvent like dichloromethane or tetrahydrofuran at room temperature . Purification is achieved via recrystallization or column chromatography. Purity validation employs:
- Nuclear Magnetic Resonance (NMR) : To confirm ligand coordination and absence of free ligands .
- Elemental Analysis : To verify stoichiometry (e.g., C, H, N content).
- X-ray Crystallography : For structural confirmation, as seen in related palladium complexes with phosphine ligands .
Basic Question: What safety protocols are critical when handling this palladium complex in laboratory settings?
Answer:
Key safety measures include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact, as palladium compounds can cause irritation .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates.
- Waste Disposal : Collect palladium-containing waste separately for metal recovery, adhering to institutional guidelines .
- Storage : In airtight containers under inert gas (e.g., argon) to prevent oxidation .
Advanced Question: How does the tert-butylphosphinooxyquinoline ligand influence the catalytic activity of this palladium complex in cross-coupling reactions?
Answer:
The tert-butyl groups on the phosphine ligand enhance steric bulk, stabilizing the palladium center during catalytic cycles and preventing unwanted side reactions (e.g., β-hydride elimination). The quinoline backbone provides π-accepting properties, which stabilize electron-deficient intermediates. Comparative studies with less bulky ligands (e.g., diphenylphosphine analogs) show lower turnover frequencies due to reduced steric protection . Mechanistic insights are often derived from kinetic studies (e.g., monitoring reaction progress via GC-MS) and density functional theory (DFT) calculations to map transition states .
Advanced Question: How can researchers resolve contradictions in crystallographic data for structurally similar palladium complexes?
Answer:
Discrepancies in bond lengths or angles (e.g., Pd–P vs. Pd–Cl distances) may arise from:
- Crystallization Solvents : Polar solvents can induce lattice distortions .
- Temperature-Dependent Effects : Data collected at different temperatures (e.g., 100 K vs. 298 K) affect thermal motion parameters .
- Refinement Models : Use of incorrect symmetry constraints or disorder modeling.
To address these, researchers should:- Compare multiple datasets (e.g., Cambridge Structural Database entries).
- Apply Hirshfeld surface analysis to assess intermolecular interactions .
- Validate refinement protocols using software like SHELXL .
Advanced Question: What computational methods are employed to study the electronic structure and reactivity of this complex?
Answer:
- DFT Calculations : To optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO), revealing electrophilic/nucleophilic sites .
- Natural Bond Orbital (NBO) Analysis : To quantify Pd–ligand bonding (e.g., σ-donation from phosphine to palladium) .
- Molecular Dynamics (MD) Simulations : To model solvation effects on reaction pathways.
Software packages like Gaussian or ORCA are standard, with benchmarked functionals (e.g., B3LYP) and basis sets (e.g., LANL2DZ for Pd) .
Advanced Question: How does this complex compare to other palladium catalysts in Suzuki-Miyaura couplings, and what experimental parameters optimize its performance?
Answer:
Compared to Pd(PPh₃)₄ or PdCl₂(dppf), this complex exhibits:
- Higher Stability : Due to the rigid quinoline scaffold, enabling reactions at elevated temperatures (e.g., 80–100°C) .
- Broader Substrate Scope : Tolerates electron-deficient aryl halides better than bulkier ligands.
Optimization strategies include:- Solvent Screening : Dioxane or toluene often outperform DMF in reducing side reactions.
- Base Selection : K₂CO₃ or Cs₂CO₃ for deprotonation without Pd poisoning.
- Additives : LiCl to stabilize Pd intermediates .
Advanced Question: What spectroscopic techniques are most effective for monitoring reaction mechanisms involving this catalyst?
Answer:
- In Situ NMR Spectroscopy : Tracks ligand exchange or oxidation state changes (e.g., Pd⁰ to Pd²⁺).
- X-ray Absorption Spectroscopy (XAS) : Provides oxidation state and coordination geometry data during catalysis.
- Electrospray Ionization Mass Spectrometry (ESI-MS) : Identifies transient intermediates (e.g., Pd–aryl species) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
